molecular formula C22H16F3N5O2 B11450899 N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide

N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide

Cat. No.: B11450899
M. Wt: 439.4 g/mol
InChI Key: NDIHHYZYUVPLAV-UHFFFAOYSA-N
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Description

N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide is unique due to its combination of a tetrazole ring and a trifluoromethyl group, which imparts high stability and bioactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H16F3N5O2

Molecular Weight

439.4 g/mol

IUPAC Name

N-[4-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]phenyl]benzamide

InChI

InChI=1S/C22H16F3N5O2/c23-22(24,25)16-7-4-8-18(13-16)30-20(27-28-29-30)14-32-19-11-9-17(10-12-19)26-21(31)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,31)

InChI Key

NDIHHYZYUVPLAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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